2-Chloro-5-(chloromethyl)nicotinonitrile
Overview
Description
“2-Chloro-5-(chloromethyl)nicotinonitrile” is a chemical compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group at the 5th position and a nitrile group at the 2nd position .
Physical and Chemical Properties Analysis
“this compound” is a crystalline compound . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-5-(chloromethyl)nicotinonitrile has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the reaction with thioureas to create new pyrido and pyrimido ring systems (Coppola & Shapiro, 1981). Additionally, it has facilitated the creation of 3,5-difunctionalized 1-methyl-1H-pyrazolo pyridines through palladium-mediated coupling reactions (Lavecchia et al., 2004).
Chemical Synthesis and Evaluation
This compound has been instrumental in synthesizing various nicotinonitrile derivatives. These derivatives have shown significant potential in different scientific fields. For example, a study synthesized and evaluated some new fused and binary pyridines for antitumor activity, using 2-chloronicotinonitrile as a starting material (Waly et al., 2013).
Catalytic Synthesis
In another study, Amberlyst-15 was used for the sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating the compound’s role in catalytic processes (Challa et al., 2021). This showcases its versatility in various synthesis methods.
Application in Organic Synthesis
This compound has been utilized in organic synthesis, contributing to the development of various organic compounds. This includes the creation of substituted nicotinonitriles, demonstrating its utility in the construction of complex organic molecules (Peseke et al., 1986).
Pharmaceutical Research
In the pharmaceutical domain, the compound has been used to synthesize derivatives with potential inhibitory activities against specific biological targets. For instance, a study utilized it to identify inhibitors of SIRT1, a protein associated with aging and metabolic regulation (Kurumurthy et al., 2015).
Photophysical Studies
Finally, this compound has been a part of studies investigating photophysical properties. For instance, a study explored the synthesis of environmentally sensitive fluorophore-based nicotinonitriles, indicating its role in developing materials with specific optical properties (Hussein et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-2-5-1-6(3-10)7(9)11-4-5/h1,4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFKJBMCZWYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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